4-(2-Propynyloxy)-beta-nitrostyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23123-77-5 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H9NO3/c1-2-9-15-11-5-3-10(4-6-11)7-8-12(13)14/h1,3-8H,9H2/b8-7+ |
InChI Key |
VPSGWNSHLGZFII-BQYQJAHWSA-N |
SMILES |
C#CCOC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Synonyms |
4-(2-propynyloxy)-beta-nitrostyrene 4-(2-propynyloxy)-beta-nitrostyrene, (E)-isome |
Origin of Product |
United States |
Synthetic Routes and Methodologies for 4 2 Propynyloxy Beta Nitrostyrene and Analogues
Henry Reaction and Condensation Strategies for Nitrostyrene (B7858105) Backbone Formation
The formation of the β-nitrostyrene core structure is commonly achieved through the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the condensation of an aromatic aldehyde with a nitroalkane in the presence of a base. wikipedia.orgyoutube.com For the synthesis of the precursor to the title compound, 4-hydroxy-beta-nitrostyrene, 4-hydroxybenzaldehyde (B117250) is reacted with nitromethane (B149229). chemicalbook.comrsc.org
The mechanism of the Henry reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion. wikipedia.orgyoutube.com This nucleophilic anion then attacks the carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol. wikipedia.org This intermediate can then be dehydrated to form the final β-nitrostyrene product. wikipedia.orgyoutube.com
Various bases can be employed to catalyze this reaction, including alkali hydroxides, primary aliphatic amines, and ammonium (B1175870) acetate (B1210297). rsc.orgorgsyn.org The choice of base and reaction conditions can influence the reaction rate and yield. For instance, using ammonium acetate in refluxing acetic acid or nitromethane as a solvent are common procedures. rsc.orgrsc.org Some methods report high yields (up to 99%) for the synthesis of 4-hydroxy-beta-nitrostyrene under specific conditions, such as using an aminofunctionalized mesoporous catalyst at 90°C. chemicalbook.com Microwave-assisted methods have also been shown to significantly reduce reaction times compared to conventional heating. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Henry Reaction for a Nitrostyrene Analog
| Method | Reactants | Catalyst | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Conventional | 4-hydroxy-3-methoxybenzaldehyde, Nitromethane | Ammonium Acetate | Reflux | 6 hours | - | rsc.org |
| Microwave | 4-hydroxy-3-methoxybenzaldehyde, Nitromethane | Ammonium Acetate | 150°C | 5 minutes | - | rsc.org |
Introduction of the Propynyloxy (B15346420) Group: Etherification Approaches
Once the 4-hydroxy-beta-nitrostyrene backbone is formed, the 2-propynyloxy group is introduced via an etherification reaction. The Williamson ether synthesis is a widely used and effective method for this transformation. masterorganicchemistry.comyoutube.comjk-sci.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com
In this specific synthesis, the phenolic hydroxyl group of 4-hydroxy-beta-nitrostyrene is first deprotonated by a suitable base to form a phenoxide ion. jk-sci.comorganicchemistrytutor.com Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). youtube.comjk-sci.com The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a propargyl halide, such as propargyl bromide or propargyl chloride, to form the desired ether linkage. masterorganicchemistry.com
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 mechanism. jk-sci.com The choice of a primary alkyl halide (propargyl halide) is crucial as the Williamson ether synthesis works best with unhindered substrates to avoid competing elimination reactions. masterorganicchemistry.comorganic-chemistry.org
Convergent and Divergent Synthetic Pathways
The synthesis of 4-(2-Propynyloxy)-beta-nitrostyrene and its analogs can be designed using either convergent or divergent strategies. researchgate.netresearchgate.net
A convergent synthesis involves preparing key intermediates separately and then combining them in the final steps to form the target molecule. researchgate.net In the context of this compound, a convergent approach would involve two separate reaction sequences:
Synthesis of 4-(2-propynyloxy)benzaldehyde. This would be achieved by the etherification of 4-hydroxybenzaldehyde with a propargyl halide.
The subsequent Henry reaction of the synthesized 4-(2-propynyloxy)benzaldehyde with nitromethane to directly form the final product.
A divergent synthesis , on the other hand, starts from a common intermediate which is then elaborated into a variety of different target molecules. rsc.orgnih.gov For this particular compound, a divergent strategy would be:
Synthesis of the common intermediate, 4-hydroxy-beta-nitrostyrene, via the Henry reaction.
This intermediate can then be reacted with a diverse range of electrophiles, not just propargyl halides, to generate a library of 4-alkoxy-beta-nitrostyrene analogs. This allows for the efficient production of multiple related compounds from a single precursor.
Catalytic Approaches in Synthesis
Catalysis plays a significant role in improving the efficiency, selectivity, and environmental footprint of the synthesis of β-nitrostyrene derivatives. Both organocatalytic and metal-catalyzed methods have been developed.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of β-nitrostyrene synthesis, organocatalysts are particularly effective for the Henry reaction. acs.orgacs.org Amines, such as methylamine (B109427) or ethylenediamine, are simple and effective catalysts for the condensation of aldehydes with nitromethane. mdma.ch These catalysts function by activating the aldehyde and/or deprotonating the nitroalkane.
More complex bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, have been developed to achieve high enantioselectivity in the synthesis of chiral β-nitrostyrene derivatives and related compounds. acs.orgacs.orgresearchgate.net These catalysts often possess both a basic site (e.g., an amine) to deprotonate the nucleophile and a hydrogen-bond donating group (e.g., thiourea) to activate the electrophile, leading to highly organized transition states. researchgate.net For instance, thiourea-based catalysts have been shown to be highly efficient in catalyzing Michael additions to β-nitrostyrene, achieving excellent yields and enantioselectivities. researchgate.net
Metal complexes are also widely employed as catalysts in the synthesis of nitrostyrenes and their derivatives. Copper(II) salts, for example, have been used to promote the one-pot synthesis of β-nitrostyrenes directly from styrenes. unirioja.es In this process, a mixture of iodine, a copper(II) salt, and sodium nitrite (B80452) is used to achieve the iodonitration of the styrene (B11656) followed by in-situ elimination to yield the nitrostyrene. unirioja.es This method tolerates a variety of functional groups on the aromatic ring, including alkoxy groups. unirioja.es
Iron-based catalysts, such as tetraarylporphyrin iron complexes, have been shown to catalyze the synthesis of (E)-β-nitrostyrene derivatives from styrenes with high stereoselectivity. google.com Additionally, copper(II) complexes with chiral ligands are extensively used to catalyze asymmetric Henry reactions, providing enantiomerically enriched β-nitro alcohols which are precursors to chiral nitrostyrenes. orgsyn.orgniscpr.res.in Layered double hydroxides containing copper have also been investigated as recyclable solid base catalysts for the Henry reaction. scirp.org
Table 2: Examples of Catalytic Systems in Nitrostyrene Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Organocatalyst | Thiourea derivatives | Michael Addition | High yield and enantioselectivity | researchgate.net |
| Organocatalyst | Squaramide-based catalyst | [4+2] Cycloaddition | High yield, enantioselectivity, and diastereoselectivity | acs.orgacs.org |
| Metal Catalyst | Copper(II) tetrafluoroborate/Iodine | Nitration of Styrenes | One-pot synthesis from styrenes | unirioja.es |
| Metal Catalyst | Tetraarylporphyrin iron | Nitration of Styrenes | High (E)-stereoselectivity | google.com |
| Metal Catalyst | Chiral Diamine-Cu(OAc)₂ Complex | Asymmetric Henry Reaction | High enantioselectivity | organic-chemistry.org |
Stereoselective Synthesis of Beta-Nitrostyrene Derivatives
The double bond in β-nitrostyrene derivatives can exist as either (E) or (Z) isomers. In most synthetic procedures, the (E)-isomer is the thermodynamically more stable and, therefore, the major product. rsc.org The synthesis of β-nitrostyrenes from styrenes using copper(II) catalysis, for example, predominantly yields the trans (E) isomer. unirioja.es Similarly, iron-catalyzed methods have been developed for the highly (E)-stereoselective synthesis of β-nitrostyrene derivatives. google.com
For reactions involving the creation of new stereocenters, such as the asymmetric Henry reaction, the focus is on controlling the enantioselectivity to produce a specific enantiomer of the β-nitro alcohol precursor. This is typically achieved using chiral catalysts. A variety of chiral metal complexes, particularly those of copper(II) with chiral ligands like bis(oxazolines) or chiral diamines, have proven effective in catalyzing the enantioselective addition of nitromethane to aldehydes. organic-chemistry.orgorgsyn.org This provides access to enantiomerically enriched β-nitro alcohols, which can then be converted to chiral β-nitrostyrene derivatives or other valuable chiral building blocks. wikipedia.org
The stereochemical outcome of subsequent reactions of β-nitrostyrenes, such as cycloadditions, is also a subject of study. The inherent stereochemistry of the (E)- or (Z)-nitrostyrene can direct the stereochemical course of the reaction. rsc.org
Reactivity and Reaction Mechanisms of 4 2 Propynyloxy Beta Nitrostyrene
Reactivity of the Activated Olefin System
The olefinic double bond in 4-(2-propynyloxy)-beta-nitrostyrene is electron-deficient due to the powerful resonance and inductive effects of the conjugated nitro group. This electronic bias renders the β-carbon atom a prime target for various nucleophilic and cycloaddition reactions.
The Michael addition, or conjugate addition, is a hallmark reaction of β-nitrostyrenes. This class of reactions involves the 1,4-addition of a soft nucleophile to the activated α,β-unsaturated system. In the case of this compound, the β-carbon of the styrenic double bond is highly electrophilic, readily reacting with a wide array of Michael donors.
Common nucleophiles used in these reactions include enolates derived from β-dicarbonyl compounds (like malonates and β-ketoesters), aldehydes, ketones, and amines. The reaction is often catalyzed by bases or specialized organocatalysts to enhance reactivity and, in many cases, to control stereoselectivity. For instance, the addition of dimethyl malonate to trans-β-nitrostyrene can be effectively catalyzed by various triazine derivatives in the presence of triethylamine.
The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized nitronate intermediate. This intermediate is then protonated to yield the final Michael adduct. The resulting products are highly functionalized nitroalkanes, which are valuable synthetic intermediates for the synthesis of complex molecules, including γ-aminobutyric acid derivatives.
Table 1: Examples of Michael Addition Reactions with β-Nitrostyrenes This table presents generalized data for β-nitrostyrene systems to illustrate the reaction scope.
| Nucleophile | Catalyst/Conditions | Product Type |
| Diethyl Malonate | N-benzylbispidine, Toluene, rt, 4h | Diethyl 2-(2-nitro-1-phenylethyl)malonate |
| 2,4-Pentanedione | Squaramide-based organocatalyst | 3-(2-nitro-1-phenylethyl)pentane-2,4-dione |
| Propanal | Chiral diamine / 4-Nitrophenol | γ-Nitro aldehyde |
| Cyclohexanone | Ionic liquid-supported L-proline | 2-(2-nitro-1-phenylethyl)cyclohexanone |
Data compiled from various studies on β-nitrostyrene reactivity.
The electron-deficient double bond of β-nitrostyrene derivatives makes them excellent partners in cycloaddition reactions, where they typically act as the dipolarophile or dienophile. Of particular note are [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, and azomethine ylides.
These reactions provide a direct route to five-membered heterocyclic rings. For example, the reaction of a β-nitrostyrene with a nitrone yields an isoxazolidine (B1194047) ring system. A computational study on the [3+2] cycloaddition between β-nitrostyrenes and 5,5-dimethylpyrroline-N-oxide indicated that the reactions proceed via a one-step, polar mechanism. The nucleophilic oxygen of the nitrone attacks the electrophilic β-carbon of the nitrostyrene (B7858105). Such reactions are often highly regioselective and can be stereoselective, providing valuable scaffolds for further synthetic elaboration. The propargyl group in this compound could potentially participate in subsequent intramolecular reactions or be used as a handle for "click" chemistry after the initial cycloaddition.
In addition to [3+2] cycloadditions, β-nitrostyrenes can also participate in [4+2] Diels-Alder reactions and [2+2] photocycloadditions, further highlighting their versatility in constructing cyclic systems.
Beyond the soft nucleophiles typical of Michael additions, other nucleophiles can add across the double bond of β-nitrostyrenes. While the term is often used interchangeably with Michael addition, it can also describe additions that are not strictly conjugate additions or that involve harder nucleophiles. The strong polarization of the C=C bond by the nitro group facilitates the attack of a nucleophile at the β-position. The resulting intermediate is a nitronate anion, which is stabilized by resonance involving the nitro group. Subsequent protonation gives the final addition product. This reactivity is fundamental to many of the transformations that β-nitrostyrenes undergo.
Transformations Involving the Nitro Group
The nitro group is not merely an activating group for the olefin system; it is also a versatile functional group that can undergo a variety of important chemical transformations.
The reduction of the nitro group is one of its most synthetically useful transformations. The nitro group in β-nitrostyrenes can be selectively or fully reduced to various other nitrogen-containing functional groups, such as nitroso, oxime, or amine moieties.
Complete reduction to the primary amine is particularly valuable, as it converts β-nitrostyrenes into phenethylamines, a class of compounds with significant biological and pharmaceutical relevance. A variety of reducing agents can accomplish this transformation. A common and efficient method involves the use of sodium borohydride (B1222165) in combination with a transition metal salt, such as copper(II) chloride. This system can reduce both the nitro group and the carbon-carbon double bond in a one-pot procedure to yield the corresponding saturated amine. Other reducing systems include catalytic hydrogenation (e.g., using Pd/C and H₂) and metal-based reagents like iron in acidic media.
The choice of reducing agent and reaction conditions is crucial for achieving selectivity, as it is possible to reduce the nitro group while preserving the double bond, or vice versa, under specific conditions.
Denitration reactions involve the removal of the nitro group and its replacement with another atom or functional group. These reactions underscore the utility of the nitro group as a "synthetic chameleon" that can be strategically removed after it has served its purpose of activating the molecule or directing other reactions.
Nitrostyrenes can undergo denitrative cross-coupling reactions, where the nitro group is replaced by a carbon, sulfur, or phosphorus-containing fragment, leading to the formation of functionalized alkenes like stilbenes, chalcones, or vinyl sulfones. These reactions often proceed through radical or transition-metal-catalyzed pathways.
Another important denitration pathway is the Nef reaction, which converts a primary or secondary nitroalkane (such as the product of a Michael addition) into a ketone or aldehyde under basic, followed by acidic, conditions. This transformation provides a powerful method for carbon-carbon bond formation where the nitro group acts as a masked carbonyl functionality.
Reactivity of the Propynyloxy (B15346420) Moiety
The this compound molecule possesses two key reactive sites: the β-nitrostyrene system and the propynyloxy group. The propynyloxy moiety, specifically the terminal alkyne, is a versatile functional group that participates in a variety of transformations, including cycloadditions, cross-coupling reactions, and cyclizations.
The terminal alkyne of the propynyloxy group is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". jenabioscience.comiris-biotech.de This reaction facilitates the covalent ligation of the alkyne-containing nitrostyrene with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. The CuAAC reaction is known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it suitable for bioconjugation and materials science. jenabioscience.comnih.gov
The basic mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097). The reaction can be performed under various conditions, often in aqueous media, using a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species. jenabioscience.com The reaction of propargyl phenyl ether, a close structural analog to the propynyloxy portion of the target molecule, with butyl azide in an aqueous medium serves as a model for this transformation. researchgate.net
While highly reliable, potential side reactions can occur under certain conditions. These include the oxidative homo-coupling of the terminal alkyne (Glaser coupling) to form a 1,3-diyne, and at higher temperatures, the cleavage of the aryl propargyl ether may occur. nih.gov
Table 1: Representative Conditions for CuAAC Reactions
| Reactants | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Propargyl Phenyl Ether + 1-Butyl Azide | Cu(I) from polymeric micellar nanocatalyst | Water | Room Temp | >95% | researchgate.net |
| Propargyl Alcohol + Azide-terminated Polystyrene | NiCl₂, PtCl₂, or PdCl₂ | N/A | N/A | Polymer product | nih.gov |
| Propargyl Alcohol + Fluorescent Azide | CuSO₄ + Sodium Ascorbate + THPTA Ligand | Buffer | Room Temp | Quantitative | jenabioscience.com |
| Sugar Azide + Propargyl Building Block | CuSO₄ + Reducing Agent | Toluene/Water | Reflux | ~80% (mono-coupling) | nih.gov |
The terminal alkyne of the propynyloxy group is a key substrate for various transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, typically using a dual catalyst system of palladium and copper. wikipedia.orglibretexts.org This allows for the extension of the molecule and the synthesis of complex conjugated systems. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, including the nitro group present in the target molecule. researchgate.net
Beyond the Sonogashira reaction, the propargyl ether moiety can undergo other transformations. Copper-catalyzed cross-coupling with Grignard reagents can achieve selective propargylic substitution. researchgate.net Furthermore, rhodium-catalyzed cross-coupling of propargyl alcohols with silylacetylenes demonstrates the cleavage of C(sp)−C(sp³) bonds to form enynes. acs.org This reactivity highlights the potential for diverse functionalization at the propargyl position.
It is important to note that the β-nitrostyrene portion of the molecule also has well-documented reactivity in denitrative cross-coupling reactions, where the nitro group is replaced by various organic fragments via a radical addition/elimination mechanism. mdpi.comnih.gov This presents a competing reaction pathway to those involving the alkyne.
Table 2: Comparison of Cross-Coupling Reactions
| Reaction Name | Functional Group | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Pd(0) / Cu(I) | C(sp)-C(sp²) |
| Heck-Cassar Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Pd(0) | C(sp)-C(sp²) |
| Copper-Catalyzed Coupling | Propargylic Ether | Grignard Reagent | CuBr | C(sp³)-C(sp²) |
| Denitrative Coupling | Vinylic Nitro Group | Radical Precursor | Various (e.g., AIBN) | C(sp²)-C(sp³) |
Aryl propargyl ethers are classic precursors for the synthesis of six-membered oxygen heterocycles, such as 3-chromenes (2H-benzopyrans), via intramolecular cyclization. acs.org This transformation can be initiated either thermally or by metal catalysis. The thermal reaction typically proceeds through a nih.govnih.gov-sigmatropic Claisen rearrangement to form an allenyl cyclohexadienone intermediate. This intermediate can then tautomerize and undergo a 6π-electrocyclization to yield the benzopyran product. nsf.gov
Alternatively, electrophilic cyclization can be induced by treating the aryl propargyl ether with electrophiles like iodine (I₂) or iodine monochloride (ICl). acs.orgnih.gov In this pathway, the electrophile activates the alkyne triple bond, prompting a 6-endo-dig intramolecular attack by the aromatic ring to form the cyclized product, incorporating the electrophile into the structure. acs.orgnih.gov The regioselectivity of this cyclization can be influenced by the substitution pattern on the aromatic ring. acs.org
Table 3: Examples of Cyclization Reactions of Aryl Propargyl Ethers
| Substrate Type | Reagent/Condition | Mechanism | Product Type |
|---|---|---|---|
| Aryl Propargyl Ether | Heat (e.g., refluxing N,N-dimethylaniline) | Claisen Rearrangement / Electrocyclization | Benzopyran |
| Organochalcogen Propargyl Aryl Ether | I₂ or ICl | Electrophilic Cyclization (6-endo-dig) | 3-Iodo-4-chalcogen-2H-benzopyran |
| Aryl Propargyl Ether | Gold(I) Catalyst | Dearomatization-Allenene Reaction | Polycycles |
| Aryl Propargyl Acetate (B1210297) with Tethered Epoxide | Ruthenium Complex | Metal-Induced Cyclization | Benzo acs.organnulen-6-ol derivatives |
Cascade and Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single pot to form a complex product, maximizing atom economy and efficiency. rsc.orgorganic-chemistry.orgwikipedia.org The β-nitrostyrene moiety is an excellent component in MCRs due to its high reactivity as a Michael acceptor. researchgate.netresearchgate.net It can readily react with a wide range of nucleophiles, initiating a sequence of bond-forming events.
In this compound, the presence of both the Michael acceptor (nitrostyrene) and a terminal alkyne opens possibilities for sophisticated cascade or sequential MCR-click reactions. A hypothetical cascade could involve an initial MCR where nucleophiles add to the nitrostyrene scaffold, followed by an intramolecular cyclization or a subsequent intermolecular reaction, such as a CuAAC click reaction, at the propynyloxy terminus. For instance, a nitrone could react with the alkyne in a cascade process to form substituted 1-pyrrolines. nih.gov This dual functionality allows the molecule to act as a versatile building block for generating molecular diversity and complex heterocyclic systems. nih.govbeilstein-journals.orgresearchgate.net
Mechanistic Investigations and Reaction Pathway Elucidation
The reactivity of this compound is dictated by the interplay between its two functional groups, leading to several possible reaction pathways.
Cyclization vs. Michael Addition: A primary mechanistic consideration is the competition between reactions at the propynyloxy group and the nitrostyrene unit. Under thermal conditions, the aryl propargyl ether can undergo a Claisen rearrangement, which is often the rate-determining step, to form an allene (B1206475) intermediate that subsequently leads to a benzopyran. nsf.gov Concurrently, in the presence of nucleophiles, the highly electrophilic β-carbon of the nitrostyrene is susceptible to Michael addition. The reaction conditions and the nature of the reagents will determine which pathway predominates.
Electrophilic Cyclization Mechanism: In the presence of an electrophile like I₂, the reaction is believed to proceed through a stepwise mechanism. This involves the activation of the alkyne triple bond by the electrophile, forming a cationic intermediate (such as an iodonium (B1229267) ion). This is followed by an intramolecular nucleophilic attack from the ortho position of the phenyl ring onto the activated alkyne, leading to the cyclized product after deprotonation. nih.gov
Denitrative Cross-Coupling Mechanism: The most common mechanistic route for the denitrative cross-coupling of nitrostyrenes involves the addition of an in-situ generated radical to the β-position of the nitrostyrene. This forms a stable benzylic radical intermediate, which then eliminates a nitro radical (•NO₂) to restore the double bond and form the cross-coupled product. nih.gov
Electrochemical Reactions: DFT studies on the electrochemical reaction of β-nitrostyrene reveal that it can form a radical anion, which can then participate in further reactions. researchgate.net This highlights the electron-accepting nature of the nitrostyrene moiety, which underpins its reactivity as a Michael acceptor and its participation in radical processes.
Quantitative kinetic studies on this compound itself are not widely reported, but analysis of its constituent parts provides valuable insight.
Claisen Rearrangement Kinetics: Computational studies on the thermal cyclization of aryl propargyl ethers have shown that the initial nih.govnih.gov-sigmatropic Claisen rearrangement is the rate-determining step. For a model aryl propargyl ether, the activation energy (ΔG‡) for this step was calculated to be approximately 29.8 kcal/mol. nsf.gov The subsequent steps, including tautomerization and electrocyclization, have significantly lower energy barriers. The electronic nature of the para-substituent (in this case, the β-nitrostyrene group) would be expected to influence the rate of this rearrangement by altering the electron density of the aromatic ring.
CuAAC Reaction Kinetics: The kinetics of CuAAC reactions are well-studied. For the reaction of propargyl amine with benzyl (B1604629) azide, the formation of the triazole product can be monitored over time, with significant product formation observed within minutes under optimized catalytic conditions. researchgate.net The rate is highly dependent on the catalyst system, ligands, and reactant concentrations.
Table 4: Kinetic Data for Relevant Model Reactions
| Reaction | System Studied | Kinetic Parameter | Value | Significance | Reference |
|---|---|---|---|---|---|
| Claisen Rearrangement | Model Aryl Propargyl Ether | Activation Energy (ΔG‡) | ~29.8 kcal/mol | Rate-determining step for thermal cyclization | nsf.gov |
| 1,5-Hydrogen Shift | Enol Intermediate | Activation Energy (ΔG‡) | ~19.3 kcal/mol | Subsequent step in benzopyran formation | nsf.gov |
| Electrocyclization | Diene Intermediate | Activation Energy (ΔG‡) | ~16.1 kcal/mol | Final step in benzopyran formation | nsf.gov |
| CuAAC Reaction | Propargyl Amine + Benzyl Azide | Reaction Rate | Product observed in < 10 mins | Demonstrates high efficiency of click reaction | researchgate.net |
Intermediate Identification
The direct experimental identification and characterization of reaction intermediates for this compound are not extensively documented in dedicated studies. However, the reactivity of this compound is governed by the well-established chemistry of the β-nitrostyrene scaffold. Therefore, the intermediates formed during its reactions can be inferred from mechanistic studies conducted on analogous β-nitrostyrene derivatives. Research in this area relies on a combination of spectroscopic methods, computational analysis, and trapping experiments to elucidate the transient species that dictate reaction pathways and product formation.
The primary modes of reactivity for β-nitrostyrenes, including the 4-(2-propynyloxy) derivative, involve the electrophilic carbon-carbon double bond, which is highly activated by the electron-withdrawing nitro group. This functional arrangement facilitates a variety of reactions, each proceeding through distinct intermediates.
Michael Addition Intermediates: In nucleophilic conjugate additions (Michael-type reactions), the initial step is the attack of a nucleophile on the β-carbon of the nitrostyrene. This process generates a resonance-stabilized nitronate anion intermediate. The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group. This intermediate is central to the formation of numerous addition products. While not directly observed for this compound, kinetic studies on similar β-nitrostyrenes reacting with amines have indicated the formation of relatively stable intermediates, consistent with the structure of a nitronate.
Cycloaddition Reaction Intermediates: β-Nitrostyrenes are versatile substrates in cycloaddition reactions, where the nature of the intermediate is highly dependent on the reaction type and conditions.
[2+2] Photocycloaddition: In photochemical [2+2] cycloadditions with olefins, the reaction is proposed to proceed through a diradical intermediate. Triplet sensitization experiments and the analysis of side products in reactions of parent β-nitrostyrenes support a mechanistic pathway involving the formation of a 1,4-diradical species after the initial excitation of the nitrostyrene. rsc.org
[3+2] Cycloaddition: Computational studies using Molecular Electron Density Theory (MEDT) on the [3+2] cycloaddition of β-nitrostyrenes with nitrones suggest a one-step mechanism. mdpi.com In such concerted processes, discrete intermediates are not formed; instead, the reaction proceeds through a single, high-energy transition state.
[4+3] Cycloaddition: In reactions with in situ generated azaoxyallyl cations, substituted β-nitrostyrenes undergo [4+3] cycloadditions. researchgate.net The mechanism likely involves intermediates arising from the interaction of the nitrostyrene with the cationic partner, although detailed spectroscopic identification is challenging due to their transient nature.
Reduction Intermediates: The reduction of the nitro group in β-nitrostyrenes to form amines, a common synthetic transformation, proceeds through a stepwise mechanism. The initial reduction of the nitro group typically forms a nitroso intermediate, which is then further reduced to a hydroxylamine. nih.gov These intermediates are generally not isolated and are converted in situ to the final amine product.
Below are tables summarizing the likely intermediates in key reactions involving the β-nitrostyrene core structure, which are applicable to this compound based on analogy.
Table 1: Proposed Intermediates in Michael-Type Reactions
| Reaction Type | Nucleophile | Proposed Intermediate | Method of Inference |
| Michael Addition | Amines | Zwitterionic Adduct / Nitronate Anion | Kinetic Studies, Computational Modeling |
| Michael Addition | Malonate Esters | Nitronate Anion | Product Analysis, Reaction Monitoring (NMR, ESI-MS) |
Table 2: Proposed Intermediates in Cycloaddition Reactions
| Reaction Type | Reactant Partner | Proposed Intermediate/State | Method of Inference |
| [2+2] Photocycloaddition | Olefins | 1,4-Diradical | Triplet Sensitization, Side Product Analysis rsc.org |
| [3+2] Cycloaddition | Nitrones | Concerted Transition State | Computational Studies (MEDT) mdpi.com |
| [2+2] Cycloaddition | Ynamines | Pseudoradical, Zwitterionic, or Biradical | Computational Studies (MEDT) |
| [4+3] Cycloaddition | Azaoxyallyl Cations | Cationic Adducts | Mechanistic Proposal based on Product Formation researchgate.net |
Advanced Applications in Organic Synthesis
Precursor for Nitrogen-Containing Heterocycles
The electron-deficient nature of the double bond in β-nitrostyrenes makes them exceptional Michael acceptors and dienophiles, positioning them as key starting materials for synthesizing a wide array of heterocyclic compounds. dntb.gov.uanih.gov The presence of the propargyl group in 4-(2-Propynyloxy)-beta-nitrostyrene adds another layer of synthetic utility, allowing for subsequent modifications through well-established alkyne chemistry. Propargyl compounds, in general, are recognized as versatile synthons for building various oxygen- and nitrogen-containing heterocycles. researchgate.netresearchgate.net
While direct synthesis routes to indoles using this compound are specific, the general reactivity of the nitrostyrene (B7858105) core is well-established in forming heterocyclic systems. Synthetic strategies often involve the reduction of the nitro group to an amine, followed by cyclization reactions. For instance, the nitroalkene moiety can be transformed into a key intermediate which can then undergo intramolecular reactions to form the indole (B1671886) ring. The propargyloxy substituent remains as a functional handle on the resulting indole core, available for further diversification, for example, through Sonogashira coupling or click chemistry to link other molecular fragments.
β-Nitrostyrenes are extensively used as starting materials for the synthesis of pyrrole (B145914) derivatives, often through multicomponent reactions. dntb.gov.ua These reactions capitalize on the Michael addition capability of the nitrostyrene. A common strategy involves the reaction of the β-nitrostyrene with an amine and a dicarbonyl compound. For this compound, this would lead to highly functionalized pyrroles bearing the propargyloxy-phenyl moiety. This allows for the creation of a library of complex pyrrole derivatives, as the terminal alkyne can be subsequently modified, expanding the molecular diversity of the products.
The β-nitrostyrene framework is a versatile precursor for a variety of other heterocyclic systems, including oxygen and sulfur heterocycles. dntb.gov.ua The synthesis of chromene derivatives, for example, can be achieved through reactions of substituted nitrostyrenes with appropriate partners. Research on ortho-hydroxy-β-nitrostyrenes has shown their utility in constructing chromenes and other related scaffolds. nih.gov Although this compound lacks the ortho-hydroxy group required for certain specific cyclizations, its activated double bond can readily participate in Diels-Alder or 1,3-dipolar cycloaddition reactions to form various carbocyclic and heterocyclic rings. The resulting products retain the propargyloxy group for further synthetic elaboration.
Role as a Versatile Building Block in Complex Molecule Synthesis
The dual reactivity of this compound makes it a powerful and versatile building block. The molecule offers two distinct reactive sites:
The Nitroalkene Moiety : This part of the molecule is a potent electrophile. It readily undergoes conjugate addition (Michael addition) with a wide range of nucleophiles, carbon-heteroatom bond formation, and participates in various cycloaddition reactions. nih.govresearchgate.net The nitro group itself can be transformed into other functional groups, most notably an amine, which is a key step in the synthesis of many biologically active compounds. wikipedia.org
The Terminal Alkyne (Propargyl Group) : This functional group is a cornerstone of modern synthetic chemistry. It is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," allowing for the efficient and specific linking of molecules. rsc.org It also engages in Sonogashira couplings, Glaser couplings, and other alkyne-based transformations.
This orthogonal reactivity allows chemists to perform sequential or one-pot reactions, building molecular complexity rapidly. For instance, a nucleophile can be added to the double bond, followed by a click reaction on the alkyne, all without the need for intermediate protection and deprotection steps.
Utilization in Polymer Chemistry and Material Science (as a functional monomer)
The terminal alkyne of the propargyl group makes this compound a valuable functional monomer in polymer chemistry and material science. ontosight.ai Alkyne-based click polymerizations are a powerful tool for creating functional polymers with advanced structures. digitellinc.com
This monomer can be incorporated into polymer chains in several ways:
Chain-Growth Polymerization : It can be polymerized through its alkyne group using techniques like rhodium-catalyzed polymerization of propargyl amides or esters, or through copper-catalyzed chain-growth condensation polymerization of propargyl electrophiles. chemrxiv.orgresearchgate.net
Step-Growth Polymerization : It can act as an A-B type monomer in click polymerization reactions if paired with a molecule containing a complementary functional group (like an azide). rsc.org
Post-Polymerization Modification : The monomer can be copolymerized with other standard monomers (like styrene (B11656) or acrylates). The resulting polymer will have pendant propargyl groups along its backbone. These groups serve as reactive handles for post-polymerization modification, allowing for the grafting of side chains or the attachment of functional molecules via click chemistry. This is a powerful method for creating materials with tailored properties.
Polymers functionalized with propargyl ethers have been shown to form cross-linked networks upon heating, leading to materials with high thermal stability, high glass transition temperatures (Tg), and high modulus, which are desirable for applications in microelectronics and aerospace. rsc.orgrsc.org
Contributions to Medicinal Chemistry Research (as a synthetic intermediate for scaffolds)
In medicinal chemistry, β-nitrostyrene derivatives are recognized as important intermediates for the synthesis of pharmacologically active compounds. wikipedia.org The nitrostyrene scaffold is a known pharmacophore and has been investigated for various biological activities. mdpi.com
This compound serves as a key intermediate for building complex molecular scaffolds with potential therapeutic applications. The synthetic pathways described for heterocycles (indoles, pyrroles) are highly relevant, as these core structures are prevalent in many pharmaceuticals. The reduction of the nitro group to an amine is a common strategy to produce phenethylamine (B48288) precursors, a class of compounds with significant neurological activity. wikipedia.org
The propargyl group is particularly valuable in a medicinal chemistry context. It provides a site for the application of click chemistry, a reaction widely used in drug discovery for lead optimization and the synthesis of bioconjugates. This allows for the efficient connection of the nitrostyrene-derived scaffold to other pharmacophores, peptides, or solubilizing groups to enhance biological activity and drug-like properties. Propargyl groups themselves are integral parts of many bioactive molecules and can contribute to binding affinity. researchgate.net
Derivatization and Functionalization Strategies
Modifications of the Aromatic Ring
The aromatic ring of β-nitrostyrene derivatives serves as a platform for introducing various substituents, which can modulate the electronic properties and biological activity of the molecule. While literature specifically detailing aromatic ring modifications on 4-(2-propynyloxy)-beta-nitrostyrene is not abundant, general principles of electrophilic aromatic substitution on activated benzene (B151609) rings are applicable. The existing propargyloxy group is an ortho-, para-directing activator. Given that the para position is occupied, further substitutions would be directed to the ortho positions (C-3 and C-5).
Potential modifications could include:
Halogenation: Introducing halogens like chlorine, bromine, or iodine.
Nitration: Adding further nitro groups, although this would be a deactivating process.
Alkylation/Acylation: Friedel-Crafts reactions to append alkyl or acyl chains.
These hypothetical modifications would need to overcome the steric hindrance from the adjacent propargyloxy and nitrostyrene (B7858105) groups. A patent describing the synthesis of (E)-beta-nitrostyrene derivatives notes that the influence of substituents on the benzene ring, whether electron-donating or electron-withdrawing, does not significantly hinder the nitration reaction of the styrene (B11656) precursor, suggesting that a variety of functional groups can be tolerated on the aromatic ring during the formation of the nitrostyrene core. google.com
Functionalization of the Nitrostyrene Double Bond
The conjugated system of the nitrostyrene double bond is highly susceptible to nucleophilic attack, making it a prime site for functionalization. This reactivity is central to the use of β-nitrostyrenes as building blocks in organic synthesis. researchgate.net
Michael Addition: The most common reaction is the Michael (conjugate) addition, where nucleophiles add to the β-carbon of the nitroalkene. researchgate.net This reaction effectively reduces the double bond and introduces a new substituent. A wide array of nucleophiles can be employed, leading to diverse products.
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions. For example, [4+2] cycloadditions (Diels-Alder reactions) can occur where the nitrostyrene acts as a dienophile, reacting with a suitable diene to form cyclic adducts.
Reduction: The nitro group and the double bond can be reduced. A common method involves using lithium aluminum hydride (LiAlH4), which reduces the entire nitroalkene functionality to an amine, yielding substituted phenethylamines. wikipedia.org This is a foundational reaction in the synthesis of various amine-containing compounds. wikipedia.org
| Reaction Type | Reagents/Conditions | Product Type | Significance |
| Michael Addition | Various Nucleophiles (e.g., amines, thiols, carbanions) | Substituted nitroalkanes | Forms C-C, C-N, or C-S bonds |
| Reduction | Lithium Aluminum Hydride (LiAlH4) | Substituted phenethylamines | Access to amine derivatives |
| Cycloaddition | Dienes (e.g., for Diels-Alder) | Cyclic compounds | Construction of complex ring systems |
Transformations of the Propargyl Ether Linkage
The propargyl ether linkage (-O-CH2-C≡CH) offers two primary sites for chemical transformation: the ether bond itself and the terminal alkyne.
Ether Cleavage: The ether bond can be cleaved under harsh conditions, for example, using strong acids like HBr or BBr3. This would unmask the phenolic hydroxyl group, converting the molecule to 4-hydroxy-beta-nitrostyrene. This transformation allows for subsequent re-functionalization of the phenolic oxygen.
Alkyne Reactions: The terminal alkyne is a highly versatile functional group.
Sonogashira Coupling: The terminal C-H bond can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form disubstituted alkynes.
Mannich Reaction: Reaction with an aldehyde and a secondary amine (e.g., formaldehyde (B43269) and dimethylamine) yields a Mannich base, introducing an aminomethyl group adjacent to the alkyne.
Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts, would convert the alkyne to a methyl ketone.
These transformations allow for the extension and elaboration of the side chain, providing a route to more complex molecular structures.
Post-Synthetic Functionalization via Click Chemistry
The terminal alkyne of the propargyl ether group is an ideal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnyu.edu This reaction is known for its high efficiency, mild reaction conditions, and specificity, allowing for the covalent linkage of the nitrostyrene core to a vast array of other molecules. nih.govrsc.org
The strategy involves reacting the alkyne-functionalized this compound with a molecule containing an azide (B81097) (-N3) group. The reaction, typically catalyzed by a copper(I) source, results in the formation of a stable 1,2,3-triazole ring that links the two molecular fragments. beilstein-journals.org
This method is exceptionally powerful for:
Bioconjugation: Attaching the nitrostyrene unit to biomolecules like peptides or sugars.
Polymer Functionalization: Grafting the molecule onto polymer backbones or surfaces. nyu.edu
Synthesis of Complex Molecules: Linking the nitrostyrene core to other pharmacophores or functional units.
The robustness of the CuAAC reaction means it is compatible with the other functional groups present in the this compound molecule, making it a highly effective method for late-stage functionalization. beilstein-journals.org
Spectroscopic and Computational Research
Spectroscopic Analysis in Reaction Monitoring and Structure Elucidation
Spectroscopic techniques are indispensable tools for the characterization of 4-(2-Propynyloxy)-beta-nitrostyrene and for monitoring its formation and subsequent reactions. Based on the analysis of structurally similar compounds, the expected spectroscopic data would provide a unique fingerprint for this molecule.
Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in this compound. The presence of the nitro group (NO₂) would be indicated by strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1365 cm⁻¹, respectively. The carbon-carbon double bond (C=C) of the vinyl group conjugated with the aromatic ring would exhibit a stretching vibration around 1620-1650 cm⁻¹. The terminal alkyne (C≡C-H) of the propargyl group would show a characteristic sharp absorption band for the C≡C stretch in the range of 2100-2140 cm⁻¹ and a C-H stretch around 3300 cm⁻¹. The ether linkage (C-O-C) would be identified by its stretching vibrations in the 1000-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be crucial for elucidating the detailed molecular structure. In the ¹H NMR spectrum, the vinylic protons would appear as doublets in the downfield region, typically between 7.0 and 8.5 ppm, with their coupling constant providing information about the stereochemistry (E or Z isomer). The protons of the propargyl group would show characteristic signals, with the acetylenic proton appearing as a triplet and the methylene (B1212753) protons as a doublet. The aromatic protons would exhibit a splitting pattern indicative of a 1,4-disubstituted benzene (B151609) ring. In the ¹³C NMR spectrum, the carbon atoms of the nitrovinyl group would resonate at distinct chemical shifts, as would the carbons of the aromatic ring, the ether linkage, and the propargyl group.
Mass spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Predicted Chemical Shift / Wavenumber |
| IR Spectroscopy | Nitro (NO₂) Asymmetric Stretch | 1500-1560 cm⁻¹ |
| Nitro (NO₂) Symmetric Stretch | 1335-1365 cm⁻¹ | |
| Alkene (C=C) Stretch | 1620-1650 cm⁻¹ | |
| Alkyne (C≡C) Stretch | 2100-2140 cm⁻¹ | |
| Acetylenic C-H Stretch | ~3300 cm⁻¹ | |
| Ether (C-O-C) Stretch | 1000-1300 cm⁻¹ | |
| ¹H NMR Spectroscopy | Vinylic Protons | 7.0 - 8.5 ppm (doublets) |
| Aromatic Protons | 6.8 - 7.5 ppm (multiplets) | |
| Methylene Protons (-O-CH₂-) | ~4.7 ppm (doublet) | |
| Acetylenic Proton (≡C-H) | ~2.5 ppm (triplet) | |
| ¹³C NMR Spectroscopy | Nitrovinyl Carbons | 130 - 150 ppm |
| Aromatic Carbons | 115 - 160 ppm | |
| Alkynyl Carbons | 75 - 85 ppm | |
| Methylene Carbon (-O-CH₂-) | ~56 ppm |
Note: The predicted values are based on the analysis of similar compounds and may vary slightly in the actual experimental spectrum.
Quantum Chemical Calculations
Quantum chemical calculations offer invaluable theoretical insights into the intrinsic properties of this compound, complementing experimental findings and guiding further research.
Density Functional Theory (DFT) calculations are commonly employed to investigate the electronic structure of organic molecules. For this compound, these calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity and electronic transitions. The electron-withdrawing nature of the nitro group and the electron-donating character of the propynyloxy (B15346420) group would significantly influence the electronic distribution within the molecule.
Computational modeling can be used to explore the potential reaction pathways involving this compound. For instance, in Michael addition reactions, where nitrostyrenes act as excellent electrophiles, quantum chemical calculations can map out the potential energy surface of the reaction. This involves locating the transition state structures and calculating their energies, which provides crucial information about the reaction mechanism and kinetics. Such studies can help in understanding the stereoselectivity of reactions involving this compound.
Quantum chemical calculations can predict the reactivity of different sites within the this compound molecule. By calculating atomic charges, Fukui functions, and other reactivity indices, it is possible to identify the most electrophilic and nucleophilic centers. The β-carbon of the nitrovinyl group is expected to be highly electrophilic, making it susceptible to nucleophilic attack, a characteristic feature of β-nitrostyrenes. The terminal alkyne also presents a site for various chemical transformations.
Theoretical Insights into Catalytic Mechanisms
Theoretical studies can provide a detailed understanding of how catalysts interact with this compound to promote specific reactions. For instance, in organocatalyzed reactions, computational methods can model the interaction between the catalyst and the substrate, elucidating the nature of the non-covalent interactions that govern the catalytic cycle. This includes identifying key intermediates and transition states, and explaining the origin of enantioselectivity in asymmetric catalysis. By understanding these mechanisms at a molecular level, more efficient and selective catalytic systems can be designed.
Q & A
Basic: What are the established synthetic pathways for 4-(2-Propynyloxy)-beta-nitrostyrene, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves a two-step process:
Condensation Reaction : A Knoevenagel condensation between 4-hydroxybenzaldehyde derivatives and nitroethane under basic conditions (e.g., piperidine catalyst) forms the beta-nitrostyrene core .
Alkyne Functionalization : The propynyloxy group is introduced via nucleophilic substitution using propargyl bromide in the presence of a base (e.g., K₂CO₃) .
Critical Parameters :
- Temperature : Elevated temperatures (>80°C) accelerate alkyne substitution but risk side reactions (e.g., alkyne polymerization).
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may complicate purification.
Yield Optimization : Yields range from 50–75%, with purity confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (δ 7.5–8.2 ppm for nitrovinyl protons) .
Basic: How are physicochemical properties (e.g., logP, redox potentials) experimentally determined for this compound?
Methodological Answer:
- Partition Coefficient (logP) : Use shake-flask method with octanol/water phases. UV-Vis spectroscopy quantifies compound concentration in each phase (λmax ~320 nm for nitrostyrenes) .
- Redox Potentials : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in DMF reveals reduction peaks at -0.8 to -1.2 V, correlating with nitro group reactivity .
- Conformational Analysis : DFT calculations (B3LYP/6-31G*) and X-ray crystallography confirm the trans configuration of the nitrovinyl group .
Advanced: How can researchers design experiments to evaluate the antibacterial activity of this compound derivatives?
Methodological Answer:
- Strain Selection : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains to assess spectrum .
- Dose-Response Assays : Use broth microdilution (MIC/MBC determination) in Mueller-Hinton broth, with 24-hour incubation .
- Mechanistic Studies :
- Membrane Permeability : Propidium iodide uptake assay to detect cell wall disruption.
- ROS Generation : Quantify intracellular reactive oxygen species using DCFH-DA fluorescence .
Data Interpretation : Correlate bioactivity with logP; derivatives with moderate hydrophobicity (logP 2.5–3.5) show optimal penetration .
Advanced: How can contradictory data in physicochemical or biological studies be systematically resolved?
Methodological Answer:
- Case Example : Discrepancies in redox potentials may arise from solvent effects (e.g., DMF vs. aqueous buffers). Re-evaluate under standardized conditions .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., substituent electronic effects) influencing bioactivity .
- Control Experiments : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and confirm compound stability via TLC or LC-MS during assays .
Advanced: What strategies enable regioselective functionalization of the propynyloxy group for click chemistry applications?
Methodological Answer:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with azido-modified biomolecules (e.g., peptides) in TBTA/ascorbate buffer to form 1,4-triazoles .
- Photoclick Chemistry : Use tetrazoles for UV-induced ligation, avoiding copper contamination in sensitive systems .
Optimization Tips : - Solvent Compatibility : Use tert-butanol/water mixtures to balance solubility and reaction kinetics.
- Monitoring : Track reaction progress via IR (disappearance of alkyne C≡C stretch at ~2100 cm⁻¹) .
Advanced: How is the compound’s stability assessed under varying environmental conditions (pH, temperature)?
Methodological Answer:
- Hydrolytic Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS (major breakdown product: 4-hydroxy-beta-nitrostyrene) .
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C, critical for storage recommendations .
- Light Sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) using UV chamber (320–400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
